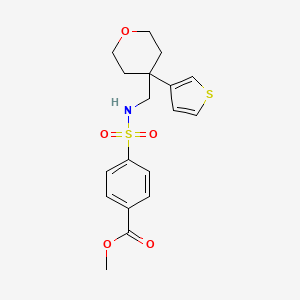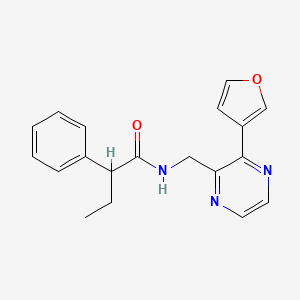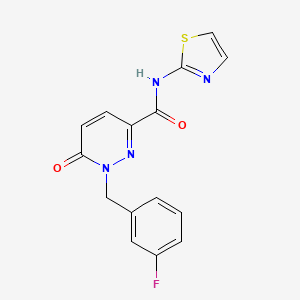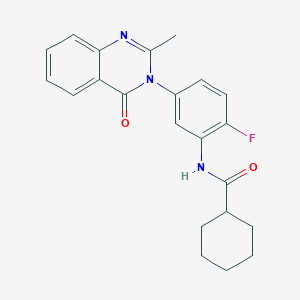![molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4](/img/structure/B2370586.png)
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C10H18N4O3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 242.28 . The storage temperature is 28 C .Scientific Research Applications
Crystal Structure Analysis
- The compound has been used for crystal structure analysis, highlighting its potential in understanding molecular interactions and structural properties. For instance, Kirfel, Schwabenländer, and Müller (1997) utilized 6-amino-3-propylpyrimidine-2,4(lH,3H)-dione, a related compound, in their study to determine the crystal structure of a specific derivative, providing insights into its molecular composition and arrangement (Kirfel, Schwabenländer, & Müller, 1997).
Synthesis of Pharmaceutical Compounds
- This compound is integral in synthesizing various pharmaceutical compounds. For example, Osyanin, Osipov, Pavlov, and Klimochkin (2014) discussed the synthesis of chromenopyrimidine derivatives using a similar compound, indicating its utility in creating pharmacologically significant heterocycles (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antifungal Activities
- The compound and its derivatives show potential in antimicrobial and antifungal activities. As highlighted by Abu-Hashem and Youssef (2011), derivatives of 6-amino-2-thiouracil, a structurally related compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the compound's relevance in developing new therapeutic agents (Abu-Hashem & Youssef, 2011).
Optical and Nonlinear Optical Applications
- Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al-Sehemi, and Kumar (2020) synthesized pyrimidine-based bis-uracil derivatives, showcasing their potential in optical and nonlinear optical applications. This underscores the compound's significance in areas such as material science and photonic technologies (Mohan et al., 2020).
Anti-Inflammatory Properties
- Research on derivatives of similar compounds has shown significant anti-inflammatory properties. For instance, Lin-lin and Dong (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione, demonstrating its potential in anti-inflammatory applications (Shang Lin-lin & C. Dong, 2010).
Novel Antimalarial Agents
- Halladay and Cowden (1990) explored the synthesis of 3-methylpteridine-2,4(3H,8H)-diones using a similar compound for potential antimalarial activity. This research area could be relevant for 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione, suggesting its application in developing new antimalarial drugs (Halladay & Cowden, 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPJKYVHMAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)


![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)


![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)




